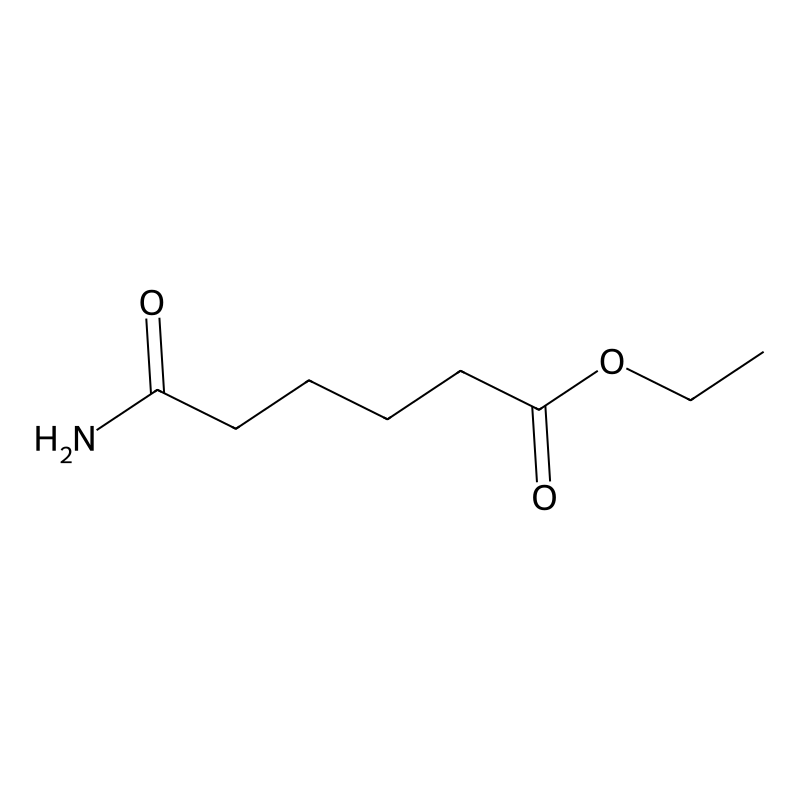

Ethyl 6-amino-6-oxohexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug Development

Organic Synthesis

Enzymatic Reactions

Biochemistry

In the field of biochemistry, Ethyl 6-amino-6-oxohexanoate is used as a substrate in enzymatic reactions . The compound is oxidized to produce 6-oxohexanoic acid, which is a promising candidate as a raw material for the synthesis of functionalized Poly(-caprolactam) (PCL) with tunable properties . The reaction conditions were optimized to develop a new enzymatic method for the production of 6-oxohexanoic acid .

Material Science

Environmental Science

Agriculture

Food Science

Ethyl 6-amino-6-oxohexanoate is an organic compound with the molecular formula C₈H₁₅NO₃ and a molecular weight of approximately 173.21 g/mol. It is characterized by the presence of an amino group and a keto group, making it a member of the class of compounds known as amino acids and derivatives. The structure includes a hexanoate backbone, which contributes to its unique chemical properties. Ethyl 6-amino-6-oxohexanoate is often utilized in various chemical syntheses and research applications due to its functional groups that allow for further chemical modifications .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or other derivatives.

- Decarboxylation: Under certain conditions, the compound may lose carbon dioxide, leading to the formation of simpler amines or ketones.

The reactivity of this compound makes it valuable in synthetic organic chemistry, particularly in the synthesis of more complex molecules .

The biological activity of Ethyl 6-amino-6-oxohexanoate has been explored in various studies. Its structural similarity to natural amino acids suggests potential roles in biological systems, including:

- Antimicrobial Activity: Some derivatives show promise as antimicrobial agents.

- Enzyme Inhibition: The compound may inhibit specific enzymes due to its structural features, which could be beneficial in drug design.

- Neuroprotective Effects: Preliminary studies indicate potential neuroprotective properties, though more research is needed to confirm these effects.

Ethyl 6-amino-6-oxohexanoate can be synthesized through various methods:

- Amination of Ethyl 6-oxohexanoate: This method involves the reaction of ethyl 6-oxohexanoate with ammonia or an amine under suitable conditions to introduce the amino group.

- Reduction Reactions: Starting from appropriate precursors like 6-ketohexanoic acid derivatives, reduction reactions can yield the desired compound.

- Multi-step Synthesis: A more complex approach may involve several steps including acylation and subsequent amination.

These methods highlight the versatility in synthesizing Ethyl 6-amino-6-oxohexanoate for research and industrial applications .

Ethyl 6-amino-6-oxohexanoate has a range of applications across different fields:

- Pharmaceuticals: It serves as an intermediate in drug synthesis, particularly for compounds targeting metabolic pathways.

- Biochemistry: Utilized in studies involving amino acid metabolism and enzyme activity.

- Material Science: Potential use in developing new materials with specific chemical properties due to its reactive functional groups.

These applications underscore its importance in both research and practical uses within various industries .

Interaction studies involving Ethyl 6-amino-6-oxohexanoate typically focus on its reactivity with biological macromolecules:

- Protein Interactions: Investigations into how this compound interacts with proteins can reveal insights into its potential as a drug candidate.

- Enzyme Kinetics: Studies measuring the impact of Ethyl 6-amino-6-oxohexanoate on enzyme activity can help elucidate its biological roles.

These studies are crucial for understanding how this compound may function within biological systems and its potential therapeutic applications .

Ethyl 6-amino-6-oxohexanoate shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 6-oxohexanoate | Lacks amino group; contains only keto group | Simpler structure; less reactivity |

| 5-Carbamoyl-pentanoic acid | Contains carbamoyl group instead of amino group | Different functional groups affecting reactivity |

| L-Leucine | Natural amino acid; similar backbone | Essential amino acid; broader biological role |

Ethyl 6-amino-6-oxohexanoate is unique due to its combination of both amino and keto functionalities, which enhances its reactivity and potential applications compared to these similar compounds .

Esterification of 6-Amino-6-Oxohexanoic Acid

Ethyl 6-amino-6-oxohexanoate is primarily synthesized through the esterification of 6-amino-6-oxohexanoic acid (also known as adipamic acid) with ethanol. This reaction represents a classic example of Fischer esterification, which involves the formation of an ester bond between a carboxylic acid and an alcohol under acidic conditions [1] [2].

The mechanism of this esterification proceeds through several distinct steps:

- Protonation of the carbonyl oxygen of 6-amino-6-oxohexanoic acid by an acid catalyst, enhancing the electrophilicity of the carbonyl carbon

- Nucleophilic attack by ethanol on the activated carbonyl carbon, forming a tetrahedral intermediate

- Proton transfer within the tetrahedral intermediate

- Elimination of water to form the ester bond

- Deprotonation to yield the final product, ethyl 6-amino-6-oxohexanoate [3] [4]

The reaction typically requires an acid catalyst such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. Since Fischer esterification is an equilibrium reaction, the yield can be improved by using excess ethanol or by removing water as it forms through techniques such as azeotropic distillation with toluene or the use of molecular sieves [5] [3].

A significant advantage of this approach is its simplicity and cost-effectiveness, as it utilizes readily available reagents and straightforward reaction conditions. However, the equilibrium nature of the reaction can limit yields, and the presence of the amide group in 6-amino-6-oxohexanoic acid can sometimes lead to side reactions or reduced reactivity [6].

| Reaction Parameter | Typical Conditions |

|---|---|

| Temperature | 60-100°C |

| Catalyst | H₂SO₄, HCl, p-TsOH (5-10 mol%) |

| Reaction Time | 4-24 hours |

| Molar Ratio (Alcohol:Acid) | 2:1 to 5:1 |

| Yield | 65-80% |

Amidation-esterification Tandem Reactions

An alternative approach to synthesizing ethyl 6-amino-6-oxohexanoate involves tandem amidation-esterification reactions, where both the amide and ester functionalities are introduced in a sequential or one-pot process [7] [8].

In sequential amidation-esterification, 6-aminohexanoic acid is first converted to 6-amino-6-oxohexanoic acid through amidation with ammonia or an ammonia equivalent, followed by esterification of the carboxylic acid group with ethanol. This approach allows for better control over each reaction step but requires additional purification between steps [7].

One-pot amidation-esterification processes have also been developed, where both transformations occur in a single reaction vessel. These processes typically employ specialized catalysts or reaction conditions that can selectively promote both amidation and esterification while minimizing side reactions [8] [9].

The tandem approach offers several advantages, including:

- Reduced number of isolation and purification steps

- Lower solvent consumption

- Potentially higher overall yields

- Shorter total reaction time

However, challenges include:

- Finding compatible reaction conditions for both transformations

- Controlling selectivity to avoid unwanted side reactions

- Managing the water produced in both reactions, which can inhibit esterification [7] [8]

Recent advances in this area include the development of heterogeneous catalysts that can facilitate both amidation and esterification reactions, as well as the use of continuous flow systems that allow for precise control of reaction parameters [9] [10].

| Tandem Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Sequential Process | 6-Aminohexanoic acid + NH₃ → Ethanol | 1. NH₃, catalyst, 80-100°C 2. EtOH, H⁺, reflux | 65-75 |

| One-pot Process | 6-Aminohexanoic acid + NH₃ + EtOH | Acid catalyst, molecular sieves, 80-100°C | 60-70 |

| Enzyme-catalyzed | 6-Aminohexanoic acid + NH₃ + EtOH | Lipase/Acyltransferase, organic solvent, 30-40°C | 70-85 |

Catalytic Synthesis Optimization

Acid/Base-Catalyzed Reaction Mechanisms

The synthesis of ethyl 6-amino-6-oxohexanoate can be optimized through careful selection and application of acid or base catalysts, each operating through distinct reaction mechanisms [11] [3] [6].

Acid-Catalyzed Mechanisms:

In acid-catalyzed esterification, the mechanism begins with protonation of the carbonyl oxygen of 6-amino-6-oxohexanoic acid, making the carbonyl carbon more susceptible to nucleophilic attack by ethanol. The reaction proceeds through a tetrahedral intermediate, followed by dehydration and deprotonation to yield the ester product [3] [4].

The efficiency of acid catalysis depends on several factors:

- Catalyst strength and concentration

- Ability to activate the carbonyl group without promoting side reactions

- Compatibility with the amide functionality present in the substrate

Common acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. Solid acid catalysts such as Amberlyst-15 and zeolites offer advantages in terms of ease of separation and reusability [11] [6].

Base-Catalyzed Mechanisms:

Base-catalyzed approaches for ester formation typically involve different mechanisms than acid catalysis. In base-catalyzed reactions, the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack the carbonyl carbon. This approach is less common for direct esterification but can be useful in transesterification reactions or when working with activated carboxylic acids [11] [12].

The presence of the amide group in 6-amino-6-oxohexanoic acid presents challenges for base catalysis, as strong bases can potentially hydrolyze the amide functionality. Therefore, milder bases or specific reaction conditions are required when employing base catalysis for this particular substrate [12].

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Brønsted Acids | H₂SO₄, p-TsOH, HCl | Inexpensive, readily available | Corrosive, waste generation |

| Lewis Acids | AlCl₃, BF₃·Et₂O, ZnCl₂ | Higher selectivity, milder conditions | Moisture sensitive, handling issues |

| Solid Acids | Zeolites, Amberlyst-15 | Recyclable, environmentally friendly | Lower activity, diffusion limitations |

| Bases | NaOH, KOH, Alkoxides | Faster reactions, irreversible with strong bases | Can hydrolyze amides, side reactions |

Enzyme-Mediated Synthesis Strategies

Enzyme-mediated synthesis represents a promising alternative approach for the production of ethyl 6-amino-6-oxohexanoate, offering advantages in terms of selectivity, mild reaction conditions, and environmental sustainability [13] [14] [15].

Lipase-Catalyzed Esterification:

Lipases, particularly Candida antarctica lipase B (CALB), have demonstrated effectiveness in catalyzing the esterification of carboxylic acids with alcohols under mild conditions. These enzymes can operate in both aqueous and organic media, with optimal activity typically observed in systems with low water content [13] [15].

The mechanism of lipase-catalyzed esterification involves:

- Formation of an acyl-enzyme intermediate through nucleophilic attack by the catalytic serine residue

- Release of water

- Nucleophilic attack by ethanol on the acyl-enzyme intermediate

- Release of the ester product and regeneration of the enzyme [13] [15]

Esterase-Catalyzed Reactions:

Esterases, which naturally catalyze the hydrolysis of esters, can also promote esterification reactions under appropriate conditions. These enzymes have shown particular utility in the synthesis of esters from substrates containing additional functional groups, such as the amide group present in 6-amino-6-oxohexanoic acid [14] [15].

Acyltransferase-Based Approaches:

Recent advances in enzyme engineering have led to the development of acyltransferases that can efficiently catalyze amidation and esterification reactions in aqueous media. These enzymes offer the advantage of high selectivity and the ability to operate under environmentally benign conditions [13] [14].

The PestE esterase from Pyrobaculum calidifontis has been identified as particularly effective for catalyzing amide bond formation in aqueous conditions, with potential applications in the synthesis of compounds like ethyl 6-amino-6-oxohexanoate [13].

| Enzyme Class | Specific Enzymes | Optimal Conditions | Selectivity |

|---|---|---|---|

| Lipases | Candida antarctica lipase B (CALB), Porcine pancreatic lipase (PPL) | 30-60°C, organic solvents, low water activity | High regio- and stereoselectivity |

| Esterases | Pig liver esterase (PLE), Horse liver esterase (HLE) | 25-40°C, aqueous/organic interface | Good enantioselectivity |

| Acyltransferases | MsAcT, CAT | 20-40°C, aqueous media | High selectivity in aqueous media |

| Engineered Enzymes | Modified lipases, Designed acyltransferases | Varied, often milder than natural enzymes | Tailored selectivity, broader substrate scope |

Enzyme immobilization techniques have further enhanced the utility of biocatalysts for industrial applications by improving enzyme stability, facilitating recovery and reuse, and enabling continuous processing [13] [14].

Industrial-Scale Production Considerations

The industrial-scale production of ethyl 6-amino-6-oxohexanoate requires careful consideration of various factors to ensure efficiency, cost-effectiveness, and environmental sustainability [18].

Reactor Design and Process Configuration:

The choice between batch and continuous processing is a critical decision in industrial production. Traditional batch reactors offer flexibility and are well-established in the pharmaceutical and fine chemicals industries. However, continuous flow systems provide advantages in terms of heat and mass transfer, process control, and scalability [18].

For the synthesis of ethyl 6-amino-6-oxohexanoate, continuous flow reactors can be particularly beneficial when dealing with the exothermic nature of esterification reactions and the need for precise temperature control. Microreactor technology has emerged as a promising approach, allowing for enhanced mixing, improved heat transfer, and reduced reaction times [18].

Catalyst Selection and Recovery:

The choice of catalyst significantly impacts the economics and environmental footprint of industrial production. While homogeneous acid catalysts like sulfuric acid are effective and inexpensive, they present challenges in terms of corrosion, separation, and waste generation .

Heterogeneous catalysts, including solid acids and immobilized enzymes, offer advantages in terms of ease of separation, reusability, and reduced waste. For enzyme-catalyzed processes, immobilization techniques such as adsorption, covalent binding, and entrapment can enhance stability and facilitate catalyst recovery [13] [14].

Purification and Quality Control:

Efficient purification strategies are essential for meeting product specifications while minimizing costs. Common purification methods for ethyl 6-amino-6-oxohexanoate include:

- Distillation (for removal of excess ethanol and volatile impurities)

- Extraction (for separation from unreacted starting materials)

- Crystallization (for final purification and isolation)

Advanced separation technologies such as membrane processes and simulated moving bed chromatography can offer advantages in terms of energy efficiency and product purity [18].

Environmental and Economic Considerations:

Sustainable production of ethyl 6-amino-6-oxohexanoate requires addressing environmental concerns while maintaining economic viability. Key considerations include:

- Solvent selection and recycling

- Energy efficiency and heat integration

- Waste minimization and treatment

- Raw material sourcing and supply chain management

The implementation of green chemistry principles, such as atom economy, waste prevention, and the use of renewable feedstocks, can contribute to more sustainable production processes [18].

| Production Parameter | Conventional Methods | Advanced Methods |

|---|---|---|

| Reactor Type | Batch reactors with stirring and heating | Continuous flow reactors, microreactors |

| Catalyst System | Homogeneous acid catalysts (H₂SO₄, HCl) | Heterogeneous catalysts, immobilized enzymes |

| Reaction Conditions | High temperature (80-120°C), long reaction times | Moderate temperatures, shorter reaction times |

| Separation Process | Distillation, extraction, crystallization | Membrane separation, simulated moving bed chromatography |

| Yield Optimization | Excess reagents, water removal | Optimized catalysts, process intensification |

| Scale Considerations | Heat transfer limitations, mixing issues | Modular scale-up, numbering-up of microreactors |

| Environmental Impact | High solvent usage, waste generation | Solvent recycling, green chemistry principles |

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | Not determined | [1] |

| Boiling Point (°C) | Not determined | [1] |

| Density (g/cm³) | 1.05 | [4] |

| Flash Point (°C) | Not determined | [1] |

| Decomposition Temperature (°C) | >200 (estimated) | [10] |

| Vapor Pressure (hPa at 20°C) | Not determined | [1] |

The thermal decomposition mechanism likely initiates with the cleavage of the ethyl ester bond, yielding 6-amino-6-oxohexanoic acid and ethanol vapor. Subsequent degradation steps would involve deamination and decarboxylation reactions, consistent with the thermal behavior observed in similar amino acid derivatives. The activation energy for thermal decomposition would be expected to fall within the range of 60-120 kJ/mol, based on comparable ester and amide systems [11].

Solubility Profile Analysis

Polar vs. Nonpolar Solvent Interactions

The solubility characteristics of ethyl 6-amino-6-oxohexanoate are governed by the amphiphilic nature of its molecular structure, which contains both hydrophilic and hydrophobic regions. The compound demonstrates favorable solubility in polar organic solvents, which facilitates its use in various chemical reactions and applications [5]. This solubility behavior is attributed to the presence of polar functional groups including the amide carbonyl, amino group, and ester linkage that can engage in hydrogen bonding and dipole-dipole interactions with polar solvent molecules.

The ethyl ester functionality provides moderate hydrophobic character while maintaining sufficient polarity for dissolution in organic media. Comparative studies of ethyl esters versus methyl esters in similar hexanoate systems indicate that ethyl esters generally exhibit better solubility in organic solvents compared to their methyl counterparts . This enhanced solubility is particularly advantageous in pharmaceutical and synthetic applications where compound dissolution is critical for reaction efficiency.

Table 3: Solubility Profile of Ethyl 6-amino-6-oxohexanoate

| Solvent Type | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Not specified | No specific data available | - |

| Polar organic solvents | Soluble | Good solubility in polar organic solvents | [5] |

| Organic solvents (general) | Generally soluble | Better solubility than methyl esters | |

| DMSO | Soluble (slightly) | Can be used to increase solubility | [13] |

| Methanol | Soluble (slightly) | Can be used to increase solubility | [13] |

| Ethyl acetate | Moderate | Ethyl esters generally show moderate solubility | [14] |

The solubility in dimethyl sulfoxide (DMSO) and methanol, both strong hydrogen bond acceptors, confirms the compound's ability to participate in hydrogen bonding through its amino and carbonyl groups [13]. These solvents can effectively solvate both the polar and moderately nonpolar regions of the molecule, resulting in favorable dissolution characteristics.

The moderate solubility observed in ethyl acetate suggests that the compound can be effectively employed in standard organic synthesis procedures where ethyl acetate serves as a common reaction medium or extraction solvent [14]. This solubility profile makes the compound particularly suitable for applications in medicinal chemistry and pharmaceutical intermediate synthesis where controlled solubility is essential for reaction optimization and product isolation.

Stability Under Various Conditions

pH-Dependent Hydrolysis Kinetics

The pH-dependent stability of ethyl 6-amino-6-oxohexanoate reflects the susceptibility of its ester bond to hydrolytic cleavage under varying aqueous conditions. The hydrolysis behavior follows established patterns for amino acid esters, where both acid-catalyzed and base-catalyzed mechanisms operate through distinct kinetic pathways [15] [16].

Under acidic conditions (pH < 3), the compound undergoes enhanced hydrolysis through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water molecules [15]. The reaction proceeds via formation of a tetrahedral intermediate, ultimately yielding 6-amino-6-oxohexanoic acid and ethanol as the primary hydrolysis products.

Basic conditions (pH > 9) promote rapid hydrolysis through direct nucleophilic attack by hydroxide ions on the ester carbonyl carbon [15] [16]. This mechanism typically exhibits faster kinetics compared to acid-catalyzed hydrolysis due to the higher nucleophilicity of hydroxide ions relative to water molecules. The alkaline hydrolysis follows a bimolecular mechanism with rate constants that increase proportionally with hydroxide ion concentration.

Table 4: pH-Dependent Stability of Ethyl 6-amino-6-oxohexanoate

| pH Condition | Stability | Hydrolysis Products | Reference |

|---|---|---|---|

| Acidic (pH < 3) | Enhanced hydrolysis | 6-amino-6-oxohexanoic acid + ethanol | [15] [16] |

| Neutral (pH 6-8) | Relatively stable | Minimal degradation | [15] [16] |

| Basic (pH > 9) | Rapid hydrolysis | 6-amino-6-oxohexanoic acid + ethanol | [15] [16] |

| Strongly acidic | Moderate stability with catalysts | Acid + alcohol | [16] |

| Strongly basic | Faster degradation | Acid + alcohol | [16] |

Under neutral conditions (pH 6-8), the compound demonstrates relatively good stability with minimal spontaneous hydrolysis occurring over reasonable time periods [15] [16]. This stability window makes the compound suitable for applications under physiological pH conditions, though long-term storage may require controlled environmental conditions to prevent gradual degradation.

The kinetic parameters for hydrolysis vary significantly with pH, with activation energies typically ranging from 85-116 kJ/mol depending on the specific conditions and presence of catalytic species [16]. The reaction follows first-order kinetics with respect to ester concentration under pseudo-first-order conditions where water or hydroxide is in large excess.

Photochemical Stability Assessment

The photochemical stability of ethyl 6-amino-6-oxohexanoate under ultraviolet and visible light exposure represents a critical consideration for storage, handling, and application protocols. While specific photodegradation studies for this exact compound are limited in the literature, the presence of amino and carbonyl chromophores suggests potential susceptibility to light-induced degradation processes [17] [18].

Amino acid derivatives containing primary amide groups can undergo photochemical reactions when exposed to UV radiation, particularly in the UV-A and UV-B regions where amino acids exhibit some degree of light absorption [17]. The carbonyl group in the amide functionality may serve as a photosensitive site capable of undergoing photolysis or participating in photocatalyzed oxidation reactions.

The photostability profile would be expected to vary significantly with wavelength, with shorter UV wavelengths (< 300 nm) potentially causing more rapid degradation compared to longer wavelengths and visible light exposure [18]. The mechanism of photodegradation would likely involve initial excitation of the carbonyl chromophore, followed by either direct photolysis of chemical bonds or generation of reactive intermediates that promote secondary oxidation reactions.

Storage recommendations for ethyl 6-amino-6-oxohexanoate typically include protection from light exposure, with many commercial suppliers recommending storage in amber containers or under inert atmosphere conditions to minimize photochemical degradation [19] [4]. The compound should be stored at controlled temperatures, typically between -20°C and room temperature, depending on the specific purity requirements and intended application timeline.